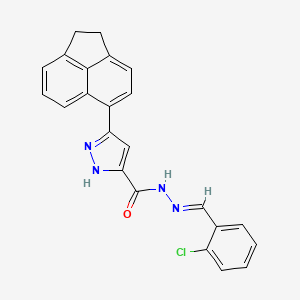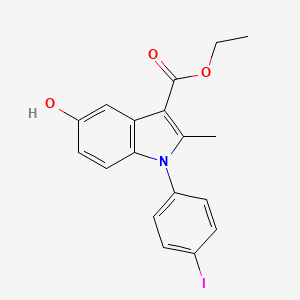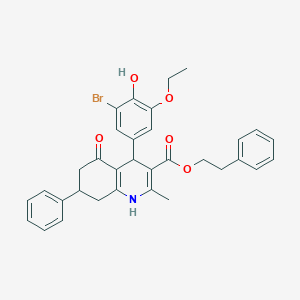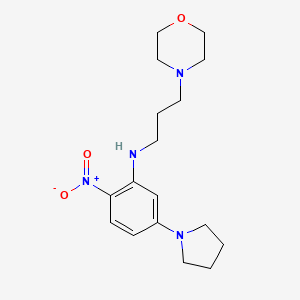![molecular formula C17H12BrClN4O2 B11682785 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682785.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼是一种属于席夫碱类的化合物。席夫碱是由伯胺与羰基化合物缩合而成的化合物。该化合物因含有溴原子、羟基和氯苯基而成为科学研究各个领域的关注对象。
准备方法
合成路线和反应条件
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼的合成通常涉及在特定条件下将5-溴-2-羟基苯甲醛与3-(4-氯苯基)-1H-吡唑-5-碳酰肼反应。反应通常在乙醇或甲醇等有机溶剂中进行,并将混合物回流数小时以确保反应完全。然后通过重结晶或色谱法纯化产物以获得高纯度的所需化合物 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、溶剂和反应时间,以最大限度地提高产量和纯度。工业生产还可能涉及使用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼可以发生多种化学反应,包括:
氧化: 羟基可以被氧化形成羰基。
还原: 席夫碱可以被还原形成相应的胺。
取代: 溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 可以在碱性或酸性条件下使用硫醇、胺或卤化物等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羟基的氧化将产生羰基化合物,而席夫碱的还原将产生胺。
科学研究应用
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼在科学研究中有多种应用:
化学: 它用作配位化学中的配体,形成金属配合物。
生物学: 该化合物因其潜在的生物活性,包括抗菌和抗癌特性而受到研究。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
作用机制
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子结合,形成稳定的配合物,这些配合物可以干扰生物过程。此外,它的席夫碱结构使其能够与各种酶和受体相互作用,有可能抑制其活性并导致治疗效果 .
相似化合物的比较
类似化合物
- N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-碳酰肼
- N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-{3-[(2-氯苄基)氧基]苯基}-1H-吡唑-5-碳酰肼
- N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(1,2-二氢-5-苊基)-1H-吡唑-5-碳酰肼
独特性
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-3-(4-氯苯基)-1H-吡唑-5-碳酰肼的独特性在于其特殊的取代模式,这赋予了其独特的化学和生物学性质
属性
分子式 |
C17H12BrClN4O2 |
|---|---|
分子量 |
419.7 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
InChI 键 |
PJFPNNRWNHJQMU-AWQFTUOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)



![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11682756.png)
![4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682763.png)
![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11682770.png)
